molecular formula C17H25NO3 B312596 Ethyl 3-[(2-ethylhexanoyl)amino]benzoate

Ethyl 3-[(2-ethylhexanoyl)amino]benzoate

Cat. No.: B312596
M. Wt: 291.4 g/mol
InChI Key: FGIQJLYIDVVQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(2-ethylhexanoyl)amino]benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxylic acid position and a 2-ethylhexanoylamino substituent at the 3-position of the aromatic ring.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

ethyl 3-(2-ethylhexanoylamino)benzoate

InChI

InChI=1S/C17H25NO3/c1-4-7-9-13(5-2)16(19)18-15-11-8-10-14(12-15)17(20)21-6-3/h8,10-13H,4-7,9H2,1-3H3,(H,18,19)

InChI Key

FGIQJLYIDVVQPJ-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)OCC

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Ethyl benzoate derivatives vary widely based on substituents at the 3- or 4-positions. Key comparisons include:

Compound Name Substituent Structure Key Features Reference
Ethyl 3-(but-3-enyloxy)-4-(octyloxy)benzoate Alkoxy groups (but-3-enyloxy, octyloxy) Enhanced hydrophobicity; used in liquid crystal synthesis
Ethyl 4-(dimethylamino)benzoate Dimethylamino group High reactivity in resin polymerization; superior degree of conversion
Ethyl 3-[(2-chloroacetamido)methyl]-4-methylbenzoate Chloroacetyl-amino-methyl group Potential antimicrobial activity due to halogenated side chain
Ethyl 2-{[2-(1,3-dioxo-isoindol-2-yl)propanoyl]amino}benzoate Isoindole-dione moiety Heterocyclic system for drug design; antioxidant properties
Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate Dichlorophenoxyacetyl group High molecular weight (368.21 g/mol); agrochemical applications

Key Observations :

  • Lipophilicity: The 2-ethylhexanoyl group in the target compound likely increases lipophilicity compared to simpler esters like ethyl benzoate but remains less polar than halogenated analogs (e.g., dichlorophenoxy derivatives) .
  • Biological Activity: Substituents like chloroacetyl () or pyrano-pyran systems () enhance antimicrobial activity, suggesting that the 2-ethylhexanoyl group may offer moderate bioactivity depending on its metabolic stability .

Physicochemical Properties

  • Molecular Weight: Ethyl 3-[(2-ethylhexanoyl)amino]benzoate (estimated MW: ~307 g/mol) is lighter than dichlorophenoxy derivatives (e.g., 368 g/mol in ) but heavier than dimethylamino analogs (e.g., ~207 g/mol in ).
  • Solubility: The branched aliphatic chain may reduce water solubility compared to hydroxylated analogs (e.g., ethyl 2-amino-3-hydroxybenzoate in ) but enhance compatibility with organic solvents.

Preparation Methods

Catalytic Systems

  • Titanium Tetrabutoxide : Increases reaction rate 3-fold compared to non-catalytic methods, with yields >95%.

  • Triethylamine : Neutralizes HCl, shifting equilibrium toward product formation; however, excess base can hydrolyze the acyl chloride.

Purification and Characterization

Purification :

  • Distillation : Effective for removing unreacted 2-ethylhexanoyl chloride (bp 62°C at 10 mmHg).

  • Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) resolves ester and amide by-products.

Characterization :

  • IR Spectroscopy : N-H stretch at 3300 cm⁻¹, ester C=O at 1720 cm⁻¹, and amide C=O at 1660 cm⁻¹.

  • ¹H NMR : Ethyl group protons at δ 1.2–1.4 (triplet, 3H) and δ 4.1–4.3 (quartet, 2H); 2-ethylhexanoyl chain protons at δ 0.8–1.6 (multiplet, 15H).

Comparative Analysis of Methods

MethodYield (%)Time (h)Temperature (°C)Key Advantage
Schotten-Baumann85–901225Mild conditions, high selectivity
Catalytic Acylation956150Fast, minimal by-products
Non-Catalytic7524130No catalyst cost

Industrial-Scale Considerations

Patent US7547798B2 highlights a continuous process for large-scale production, where ethyl 3-aminobenzoate and 2-ethylhexanoyl chloride are fed into a plug-flow reactor at 180°C with a residence time of 2 hours. This method achieves 98% conversion, with in-line GC monitoring ensuring consistency .

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